molecular formula C23H21FN2O3S B2433654 2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one CAS No. 920201-71-4

2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one

Cat. No. B2433654
CAS RN: 920201-71-4
M. Wt: 424.49
InChI Key: FENRSMHHELRQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality 2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography Applications

  • Fluorogenic Labeling for HPLC : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with a structural motif similar to the query compound, has been used as a fluorogenic labeling reagent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This illustrates the utility of complex organic molecules with specific functional groups in analytical chemistry for the selective and sensitive detection of biologically relevant species (Gatti et al., 1990).

Drug Discovery and Pharmacological Research

  • Sigma 2 Binding Site Affinity : Compounds with a fluoro-substituted phenyl group, as part of their structure, have shown high affinity for sigma 1 and sigma 2 binding sites, with notable selectivity for sigma 2. Such research is indicative of the interest in developing novel ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders (Perregaard et al., 1995).

Chemical Synthesis and Material Science

  • Crystal Structure Analysis : The crystal structure of compounds like (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone showcases the interest in understanding the molecular and crystallographic properties of sulfur-containing heteroaromatic compounds. Such analyses are crucial for the design of new materials and pharmaceuticals (Nagaraju et al., 2018).

Antimicrobial Activity Research

  • Synthesis and Evaluation of Antimicrobial Agents : The synthesis of novel Schiff bases and their evaluation for antimicrobial activity represent another area of research for compounds with similar structural motifs. This indicates the ongoing search for new antimicrobial agents amidst rising antibiotic resistance (Yolal et al., 2012).

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-29-22-13-25(14-23(28)26-11-10-16-4-2-3-5-20(16)26)18(12-21(22)27)15-30-19-8-6-17(24)7-9-19/h2-9,12-13H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENRSMHHELRQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-fluorophenyl)thio)methyl)-1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxypyridin-4(1H)-one

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